9-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol
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Overview
Description
Synthesis Analysis
The synthesis of spirocyclic compounds, including those similar to the compound , often involves complex cyclization reactions. A notable method for synthesizing spiro derivatives is through Prins cascade cyclization, which has been used to create 1,9-dioxa-4-azaspiro[5.5]undecane derivatives (Reddy, Medaboina, Sridhar, & Singarapu, 2014). This method represents a novel approach for constructing the spiro framework efficiently.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by the presence of two or more cyclic systems that are connected through a single shared atom. The unique structural feature of these compounds, such as 1,7-dioxaspiro[5.5]undecanes, results in distinctive chemical behavior and reactivity patterns (Lin, Chen, Lin, Wong, Lin, & Lin, 2010). Understanding the molecular structure is crucial for predicting and rationalizing the chemical properties and reactivity of these compounds.
Chemical Reactions and Properties
Spirocyclic compounds undergo a variety of chemical reactions, owing to their complex structures and multiple functional groups. For instance, the Prins cyclization method not only aids in the synthesis of spirocyclic compounds but also introduces functional groups that can further participate in subsequent chemical reactions (Reddy et al., 2014). These reactions can lead to a wide range of derivatives, each with its own set of properties and potential applications.
Physical Properties Analysis
The physical properties of spirocyclic compounds like 9-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol are influenced by their molecular structure. The spiro configuration can affect the compound's melting point, solubility, and crystallinity. For example, the crystal structure and thermodynamic properties of spiro derivatives have been studied to understand their stability and behavior under different conditions (Zeng, Wang, & Zhang, 2021).
properties
IUPAC Name |
1-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12-13(22-11-17-12)4-5-15(20)18-8-6-16(7-9-18)14(19)3-2-10-21-16/h11,14,19H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFJIXRGKIVBAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N2CCC3(CC2)C(CCCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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